1-[3-(2-Phenylphenoxy)propyl]piperidine
Description
1-[3-(2-Phenylphenoxy)propyl]piperidine is a piperidine derivative featuring a three-carbon propyl chain linking the piperidine nitrogen to a 2-phenylphenoxy group. This biphenyl ether moiety distinguishes it from simpler phenoxy-substituted analogs.
Properties
IUPAC Name |
1-[3-(2-phenylphenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-10-18(11-4-1)19-12-5-6-13-20(19)22-17-9-16-21-14-7-2-8-15-21/h1,3-6,10-13H,2,7-9,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHITXUPZPJNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Phenylphenoxy)propyl]piperidine typically involves the following steps:
Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, such as dimethyl sulfoxide, in the presence of an alkali compound like potassium carbonate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Phenylphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[3-(2-Phenylphenoxy)propyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-Phenylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
Key Structural Features
The compound’s 2-phenylphenoxy group introduces steric bulk and enhanced lipophilicity compared to single-ring phenoxy analogs. Below is a comparison of structural features and synthesis data for related compounds:
*Calculated based on molecular formula C20H23NO.
Key Observations :
- Substituent Position : Analogs with para-substituents (e.g., 4-Cl, 4-tert-butyl) are common in H3R antagonists, likely optimizing receptor interactions . The target compound’s ortho-substituted biphenyl may alter binding kinetics due to steric effects.
Pharmacological Activity and Receptor Affinity
Histamine H3 Receptor Antagonism
Piperidine derivatives with phenoxypropyl chains are well-documented as H3R antagonists. Key findings from analogs:
- Compound 23 (4-chlorophenoxy): High H3R affinity (Ki in nanomolar range) with 54% synthesis yield, suggesting halogen substitution enhances potency .
- DL76 (4-tert-butylphenoxy): Demonstrated pharmacokinetic stability in rats (t1/2 = 4.2 hours) and brain penetration .
- Compound 3m (triazole-phenoxy): IC50 = 5.92 nM for H3R antagonism, indicating extended aromatic systems improve activity .
Hypothesized Activity of Target Compound :
The biphenyl group may enhance π-π stacking with H3R’s hydrophobic pockets, but steric hindrance from the ortho-phenyl group could reduce affinity compared to para-substituted analogs.
Cross-Reactivity with Other Receptors
- Sigma Receptors : Piperidine derivatives like (+)-3-PPP bind sigma receptors, which modulate dopamine and NMDA signaling . The target’s biphenyl group may increase sigma receptor interactions, similar to SKF-10,047 .
- Monoamine Oxidase (MAO) Inhibition: Dual-target ligands (e.g., compound 10 in ) combine H3R antagonism with MAO-B inhibition. The target’s lipophilicity may favor such dual activity.
Pharmacokinetic and Patent Considerations
Pharmacokinetics
- Metabolism : Piperidine analogs often undergo oxidation or hydrolysis. The biphenyl ether in the target compound may slow metabolism compared to single-ring analogs .
- Tissue Distribution : Compounds like DL76 show high brain-to-plasma ratios (e.g., 2.5:1 in rats) , suggesting the target compound may similarly penetrate the CNS.
Patent Landscape
- Halogenated Analogs: Patent WO2019198056 covers 1-[3-(4-chlorophenoxy)propyl]piperidine derivatives, emphasizing halogen’s role in therapeutic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
